tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride
CAS No.: 1202993-25-6
Cat. No.: VC15913125
Molecular Formula: C12H25ClN2O2
Molecular Weight: 264.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1202993-25-6 |
|---|---|
| Molecular Formula | C12H25ClN2O2 |
| Molecular Weight | 264.79 g/mol |
| IUPAC Name | tert-butyl 2-propylpiperazine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H |
| Standard InChI Key | LZARVVALJLDDLV-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1CNCCN1C(=O)OC(C)(C)C.Cl |
Introduction
tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride is a chemical compound belonging to the piperazine derivative class. It is an ester formed from 2-propylpiperazine-1-carboxylic acid and tert-butyl alcohol. This compound is primarily used in pharmaceutical research due to its potential biological activities and applications in drug development.
Key Features:
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Molecular Formula: C12H25ClN2O2
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Molecular Weight: Approximately 264.79 g/mol
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CAS Number: The CAS number for the (S)-enantiomer is 1217478-55-1, while the (R)-enantiomer has a CAS number of 1217449-00-7 .
Synthesis of tert-Butyl 2-propylpiperazine-1-carboxylate Hydrochloride
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of 2-propylpiperazine, which is then converted into its tert-butyl ester form through a carboxylation reaction. The final step involves the formation of the hydrochloride salt.
Synthesis Steps:
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Preparation of 2-Propylpiperazine: This involves the alkylation of piperazine with propyl halide.
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Carboxylation: The 2-propylpiperazine is then reacted with tert-butyl chloroformate to form the tert-butyl ester.
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Formation of Hydrochloride Salt: The ester is converted into its hydrochloride form by reaction with hydrochloric acid.
Biological Activities and Applications
tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride exhibits several biological activities, making it a candidate for further investigation in neurodegenerative disease models. It has potential neuroprotective effects and may interact with serotonin receptors, influencing mood disorders.
Applications:
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Pharmaceutical Research: Used in drug development due to its potential biological activities.
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Neuroprotection: Shows promise in neurodegenerative disease models.
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Mood Disorders: May influence mood through interactions with serotonin receptors.
Interaction Studies
Interaction studies focus on the compound's binding affinity and activity at various receptors. These studies are crucial for understanding its pharmacodynamics and assessing potential therapeutic applications.
Interaction Focus:
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Serotonin Receptors: The compound's unique interactions with serotonin receptors differentiate it from other similar compounds.
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Neurotransmitter Modulation: Potential to modulate neurotransmitter pathways, affecting mood and cognitive functions.
Structural Similarities and Variants
Several compounds share structural similarities with tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride. These include variations in side chain length and positioning of the propyl group.
Similar Compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (S)-tert-Butyl 3-propylpiperazine-1-carboxylate | 1203301-84-1 | Different propyl positioning |
| (S)-tert-Butyl 2-butylpiperazine-1-carboxylate | 1217482-46-6 | Variation in side chain length |
| (R)-tert-Butyl 2-propylpiperazine-1-carboxylate | 1217449-00-7 | Enantiomeric form with potentially different activity |
| (S)-tert-Butyl 3-pentylpiperazine-1-carboxylate | Not listed | Longer alkane chain may alter pharmacokinetics |
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